6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine
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Overview
Description
6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine is a heterocyclic compound that features a pyrrolidine ring fused to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine typically involves the reaction of a benzoxazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the pyrrolidine and benzoxazole rings. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and a carbonyl group.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.
Prolinol: A compound with a pyrrolidine ring and a hydroxyl group.
Uniqueness
6-(Pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-benzoxazol-2-imine is unique due to its fused benzoxazole and pyrrolidine rings, which confer distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-6-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H13N3O2/c13-12-14-9-4-3-8(7-10(9)17-12)11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H2,13,14) |
InChI Key |
YXYMCUFQNKRALC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Origin of Product |
United States |
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